3,4-Diethoxybenzyl alcohol
Overview
Description
3,4-Diethoxybenzyl alcohol is an organic compound with the molecular formula C11H16O3. It is a derivative of benzyl alcohol, where the benzene ring is substituted with two ethoxy groups at the 3 and 4 positions. This compound is known for its applications in organic synthesis and various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diethoxybenzyl alcohol can be synthesized from 3,4-diethoxybenzaldehyde through a reduction reaction. A typical procedure involves the hydrogenation of 3,4-diethoxybenzaldehyde using a palladium/nickel bimetallic catalyst in methanol at room temperature and atmospheric pressure. The reaction is carried out until the absorption of hydrogen ceases, which usually takes around 3.5 to 4 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethoxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-diethoxybenzaldehyde.
Reduction: The compound itself is typically produced through the reduction of 3,4-diethoxybenzaldehyde.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium/nickel catalyst is commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: 3,4-Diethoxybenzaldehyde.
Reduction: this compound.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Diethoxybenzyl alcohol is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and cyclic compounds.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties and its role as an intermediate in drug synthesis.
Industry: It is employed in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of 3,4-Diethoxybenzyl alcohol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various biochemical reactions. Its ethoxy groups can influence its reactivity and interactions with enzymes and other biomolecules.
Comparison with Similar Compounds
3,4-Dimethoxybenzyl alcohol: Similar in structure but with methoxy groups instead of ethoxy groups.
3,4,5-Trimethoxybenzyl alcohol: Contains an additional methoxy group at the 5 position.
2,5-Dimethoxybenzyl alcohol: Substituted at the 2 and 5 positions with methoxy groups.
Uniqueness: 3,4-Diethoxybenzyl alcohol is unique due to its ethoxy substituents, which can impart different chemical properties compared to methoxy-substituted analogs. These differences can affect its solubility, reactivity, and interactions in various chemical and biological systems .
Properties
IUPAC Name |
(3,4-diethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7,12H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLYZUOLHFXYQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CO)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357539 | |
Record name | 3,4-Diethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83459-29-4 | |
Record name | 3,4-Diethoxybenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 3,4-diethoxybenzyl alcohol in the context of lignin degradation?
A1: While the provided research article [] does not directly focus on this compound itself, it investigates the degradation of a lignin model compound: 1-(3′,4′-diethoxyphenyl)-1,3-dihydroxy-2-(4′'-methoxyphenyl)-propane. This complex molecule incorporates a 3,4-diethoxyphenyl group, reflecting structural elements found in lignin.
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